molecular formula C6H12ClNO2S B1448509 2-(3-Aminothiolan-3-yl)acetic acid hydrochloride CAS No. 1797015-33-8

2-(3-Aminothiolan-3-yl)acetic acid hydrochloride

Cat. No.: B1448509
CAS No.: 1797015-33-8
M. Wt: 197.68 g/mol
InChI Key: FVCCCDLOSWBPEW-UHFFFAOYSA-N
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Description

2-(3-Aminothiolan-3-yl)acetic acid hydrochloride: is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol . This compound is characterized by the presence of an aminothiolan ring and an acetic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminothiolan-3-yl)acetic acid hydrochloride typically involves the reaction of thiolane derivatives with amino acids under controlled conditions. One common method includes the reaction of 3-aminothiolane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C for several hours, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminothiolan-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Aminothiolan-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of protein structure and function due to its ability to form and break disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminothiolan-3-yl)acetic acid hydrochloride involves its ability to interact with biological molecules through its thiol and amino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various molecular targets .

Comparison with Similar Compounds

  • 2-(3-Aminothiolan-3-yl)acetic acid
  • 2-(3-Aminothiolan-3-yl)propionic acid
  • 2-(3-Aminothiolan-3-yl)butyric acid

Comparison: 2-(3-Aminothiolan-3-yl)acetic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. Compared to its analogs, it offers better reactivity and versatility in chemical reactions, making it a preferred choice in various applications .

Properties

IUPAC Name

2-(3-aminothiolan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c7-6(3-5(8)9)1-2-10-4-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCCCDLOSWBPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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